molecular formula C6H7N3OS B13870584 4-But-2-ynoxy-1,2,5-thiadiazol-3-amine

4-But-2-ynoxy-1,2,5-thiadiazol-3-amine

Cat. No.: B13870584
M. Wt: 169.21 g/mol
InChI Key: SGYGJEDFPCSRFK-UHFFFAOYSA-N
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Description

4-But-2-ynoxy-1,2,5-thiadiazol-3-amine is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-2-ynoxy-1,2,5-thiadiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with sodium but-2-yn-1-olate in the presence of a suitable solvent such as n-butanol. The reaction mixture is stirred at room temperature for an extended period, followed by evaporation and extraction with methylene chloride to obtain the desired product.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-But-2-ynoxy-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives.

Scientific Research Applications

4-But-2-ynoxy-1,2,5-thiadiazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: Thiadiazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents

    Agriculture: These compounds can be used as fungicides and herbicides due to their ability to inhibit the growth of various pathogens.

    Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-But-2-ynoxy-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle . In agricultural applications, the compound may inhibit the growth of fungi or bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound has a similar thiadiazole core but with different substituents.

    5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with potential anticancer properties.

Uniqueness

4-But-2-ynoxy-1,2,5-thiadiazol-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the but-2-ynoxy group can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

4-but-2-ynoxy-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C6H7N3OS/c1-2-3-4-10-6-5(7)8-11-9-6/h4H2,1H3,(H2,7,8)

InChI Key

SGYGJEDFPCSRFK-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=NSN=C1N

Origin of Product

United States

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